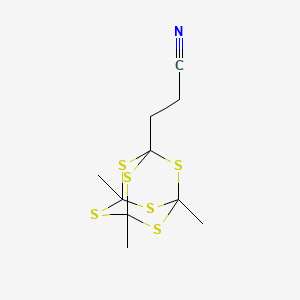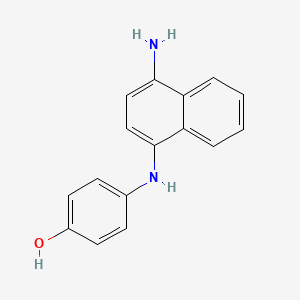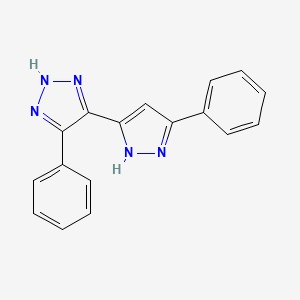
4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction conditions often include the use of a copper(I) catalyst under mild conditions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the triazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic cores.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: A simpler triazole compound with potential biological activities.
5-Phenyl-1H-pyrazole: A pyrazole derivative with various applications in medicinal chemistry.
Uniqueness
The combination of both pyrazole and triazole rings in 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole may confer unique properties, such as enhanced biological activity or specific binding affinities, distinguishing it from simpler analogs.
Propriétés
Formule moléculaire |
C17H13N5 |
|---|---|
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
4-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-2H-triazole |
InChI |
InChI=1S/C17H13N5/c1-3-7-12(8-4-1)14-11-15(19-18-14)17-16(20-22-21-17)13-9-5-2-6-10-13/h1-11H,(H,18,19)(H,20,21,22) |
Clé InChI |
RBAIZKVLTZPIEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NNN=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


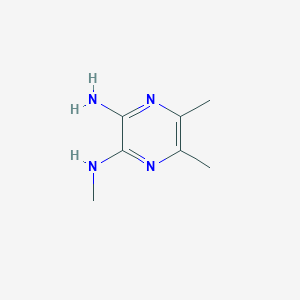

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
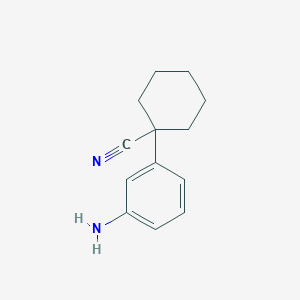
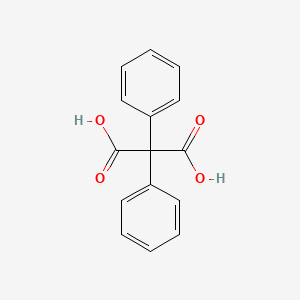
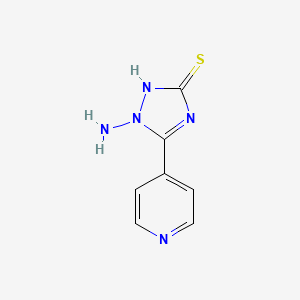
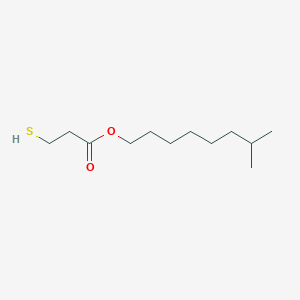
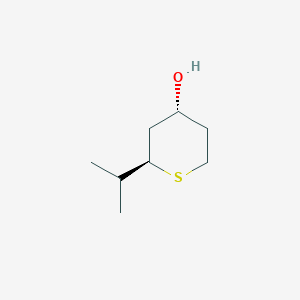
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
